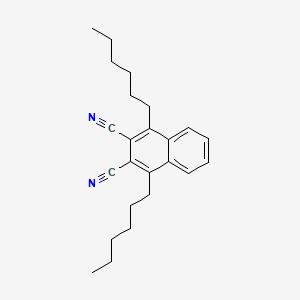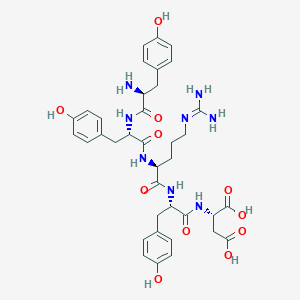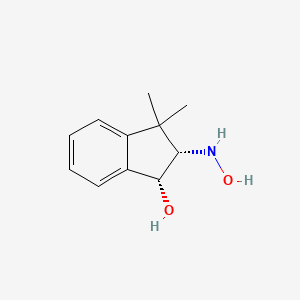
1,4-Dihexylnaphthalene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihexylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C24H30N2 It is a derivative of naphthalene, characterized by the presence of two hexylnaphthalene groups and two cyano groups at the 2 and 3 positions of the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1,4-Dihexylnaphthalene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with hexyl groups and cyano groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution Reactions: This involves the substitution of hydrogen atoms in the naphthalene ring with hexyl groups and cyano groups using appropriate reagents and catalysts.
Catalytic Hydrogenation: This method involves the reduction of naphthalene derivatives in the presence of a catalyst to introduce the hexyl groups.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1,4-Dihexylnaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amine groups, resulting in the formation of diamines.
Substitution: The compound can undergo substitution reactions where the cyano groups are replaced by other functional groups, such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dihexylnaphthalene-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Dihexylnaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets and pathways in biological systems. The cyano groups and hexylnaphthalene moieties play a crucial role in its binding to specific receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1,4-Dihexylnaphthalene-2,3-dicarbonitrile can be compared with other similar compounds, such as:
1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: This compound has hydroxyl groups instead of hexyl groups, leading to different chemical and biological properties.
1,4-Dimethylnaphthalene-2,3-dicarbonitrile: The presence of methyl groups instead of hexyl groups results in different reactivity and applications.
1,4-Diethylnaphthalene-2,3-dicarbonitrile: The ethyl groups confer different physical and chemical properties compared to the hexyl groups.
Eigenschaften
CAS-Nummer |
193066-04-5 |
|---|---|
Molekularformel |
C24H30N2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1,4-dihexylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C24H30N2/c1-3-5-7-9-13-21-19-15-11-12-16-20(19)22(14-10-8-6-4-2)24(18-26)23(21)17-25/h11-12,15-16H,3-10,13-14H2,1-2H3 |
InChI-Schlüssel |
DYSKFZNWULUTSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C(=C(C2=CC=CC=C21)CCCCCC)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)



![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)




![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)

![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
